molecular formula C26H29F B1591580 2-fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene CAS No. 95759-51-6

2-fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene

Cat. No.: B1591580
CAS No.: 95759-51-6
M. Wt: 360.5 g/mol
InChI Key: SXGOKAUBXXCAAC-UHFFFAOYSA-N
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Chemical Reactions Analysis

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl is primarily related to its role as a liquid crystal material. It interacts with light and electric fields to modulate the alignment of its molecules, thereby affecting the optical properties of the material.

Comparison with Similar Compounds

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl can be compared with other similar compounds such as:

These compounds share similar properties but may exhibit different thermal stability, optical properties, and applications.

Properties

IUPAC Name

2-fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F/c1-3-5-6-8-21-11-15-23(16-12-21)25-18-17-24(19-26(25)27)22-13-9-20(7-4-2)10-14-22/h9-19H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGOKAUBXXCAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591869
Record name 2~2~-Fluoro-1~4~-pentyl-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95759-51-6
Record name 2~2~-Fluoro-1~4~-pentyl-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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